5-Cyanopentanoic acid
Overview
Description
5-Cyanopentanoic acid is an organic compound with the molecular formula C₆H₉NO₂. It is also known as 5-cyanovaleric acid. This compound is characterized by the presence of a cyano group (-CN) attached to the fifth carbon of a pentanoic acid chain. It is a versatile compound used in various chemical and industrial applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Cyanopentanoic acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a cyano group .
Industrial Production Methods: In an industrial setting, this compound can be produced through a similar nucleophilic substitution process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 5-Cyanopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.
Major Products:
Oxidation: this compound derivatives with carboxylic acid or ketone groups.
Reduction: 5-Aminopentanoic acid.
Substitution: Various substituted pentanoic acids depending on the nucleophile used.
Scientific Research Applications
5-Cyanopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-cyanopentanoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The cyano group is particularly reactive and can be converted into different functional groups, making it a valuable compound in synthetic chemistry .
Comparison with Similar Compounds
5-Aminopentanoic acid: Similar structure but with an amino group instead of a cyano group.
5-Bromopentanoic acid: Similar structure but with a bromine atom instead of a cyano group.
5-Phenylpentanoic acid: Similar structure but with a phenyl group instead of a cyano group.
Uniqueness: 5-Cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various chemical reactions and industrial applications .
Properties
IUPAC Name |
5-cyanopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUPALMUTWEAPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200616 | |
Record name | Valeric acid, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5264-33-5 | |
Record name | 5-Cyanopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5264-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeric acid, 5-cyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005264335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valeric acid, 5-cyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-cyanopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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